molecular formula C25H17N3O5 B3737726 5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide

5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide

Cat. No.: B3737726
M. Wt: 439.4 g/mol
InChI Key: JBFOSQPMWWVMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of a specific protein, which has been linked to various diseases and disorders.

Mechanism of Action

The mechanism of action of 5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide involves the inhibition of a specific protein. This protein plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting this protein, this compound can effectively prevent the progression of various diseases and disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to effectively inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide in lab experiments include its potency and specificity in inhibiting a specific protein. This compound can be used as a tool for studying protein-protein interactions and for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of 5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases and disorders. Another direction is the study of the compound's potential use in combination with other drugs for improved efficacy. Further studies are also needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or toxicity.

Scientific Research Applications

5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of a specific protein, which is involved in the progression of various diseases and disorders such as cancer, Alzheimer's disease, and inflammation. This compound has also been studied for its potential use in drug development and as a tool for studying protein-protein interactions.

Properties

IUPAC Name

5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c1-15-13-18(28(30)31)8-9-19(15)21-11-12-23(32-21)24(29)26-17-7-10-22-20(14-17)27-25(33-22)16-5-3-2-4-6-16/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFOSQPMWWVMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
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5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
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5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
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5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
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5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
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5-(2-methyl-4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide

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